molecular formula C9H6Cl3N3O B7984274 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one

Cat. No.: B7984274
M. Wt: 278.5 g/mol
InChI Key: XZRWLJLWXBCCLD-UHFFFAOYSA-N
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Description

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one is a heterocyclic compound with significant applications in organic and medicinal chemistry. This compound is characterized by the presence of an amino group, a trichlorophenyl group, and a dihydropyrazolone ring, making it a versatile building block for various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reaction is often carried out under reflux conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
  • 3-Amino-1-(2,4,6-trichlorophenyl)-5-pyrazolone

Uniqueness

5-Amino-2-(2,4,6-trichloro-phenyl)-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3O/c10-4-1-5(11)9(6(12)2-4)15-8(16)3-7(13)14-15/h1-3,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWLJLWXBCCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=O)C=C(N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27241-31-2
Record name 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(2,4,6-trichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027241312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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